molecular formula C7H3ClF2O2 B6304058 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde CAS No. 2056110-34-8

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde

Cat. No.: B6304058
CAS No.: 2056110-34-8
M. Wt: 192.55 g/mol
InChI Key: DXSDUISJPIECCG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is characterized by the presence of chloro, difluoro, and hydroxy functional groups attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde typically involves the chlorination and fluorination of hydroxybenzaldehyde derivatives. One common method includes the following steps:

    Starting Material: 5-Hydroxybenzaldehyde.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments with precise temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid.

    Reduction: 4-Chloro-2,3-difluoro-5-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes. The chloro and fluoro substituents enhance its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 4-Chloro-2,3-difluorobenzoic acid
  • 4-Chloro-2,3-difluorobenzyl alcohol
  • 4-Chloro-2,3-difluorophenol

Comparison: 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde is unique due to the presence of both chloro and difluoro groups along with a hydroxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it more reactive and versatile in synthetic applications compared to its analogs.

Properties

IUPAC Name

4-chloro-2,3-difluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-5-4(12)1-3(2-11)6(9)7(5)10/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSDUISJPIECCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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